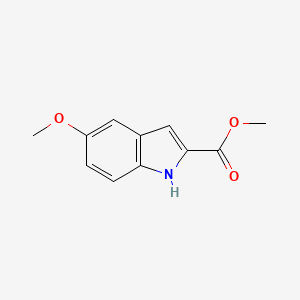

Methyl 5-methoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJVMUTSUYQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987314 | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67929-86-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67929-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067929866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and scalable synthetic route to Methyl 5-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is based on the well-established Fischer indole synthesis, a robust method for the construction of the indole nucleus.[2][3][4]

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The core of this strategy involves the Fischer indole synthesis, which entails the acid-catalyzed cyclization of a phenylhydrazone.[2][3] The overall process can be summarized in the following key stages:

-

Diazotization of p-Anisidine: The synthesis begins with the conversion of p-anisidine to a diazonium salt.

-

Azo Coupling and Japp-Klingemann Rearrangement: The diazonium salt is then coupled with a malonate derivative, followed by a Japp-Klingemann rearrangement to form a hydrazono-intermediate.[5][6]

-

Fischer Indole Synthesis: The hydrazono-intermediate undergoes an acid-catalyzed cyclization to form the indole ring, yielding Ethyl 5-methoxy-1H-indole-2-carboxylate.[5][6]

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid.

-

Esterification: Finally, the carboxylic acid is esterified to afford the target compound, this compound.

II. Experimental Protocols

A. Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)

This procedure is adapted from a process development study and has been shown to be scalable.[5][6]

Materials:

-

p-Anisidine (2)

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-methylmalonate

-

Ethanol

-

Water

Procedure:

-

Formation of the Hydrazono-intermediate (7): The synthesis begins with the diazotization of p-anisidine (2) and subsequent reaction with a malonate derivative to form the azo-intermediate, which then rearranges to the hydrazono-intermediate (7) under acidic conditions.[5][6]

-

Fischer Indole Synthesis: The reaction mixture containing the hydrazono-intermediate (7) is heated to reflux. Gaseous HCl (120 g, 3290 mmol) is added over a period of 2 hours.[5][6]

-

The reaction is maintained at reflux for an additional 15 minutes after the HCl addition is complete.[5][6]

-

The reaction mixture is then cooled to room temperature, and 100 mL of water is added.[5][6]

-

The mixture is further cooled to 0°C for 2.5 hours, resulting in the precipitation of the product.[5][6]

-

The suspension is filtered, and the collected solid is washed sequentially with precooled (0°C) ethanol (4 x 100 mL) and water (2 x 250 mL).[5][6]

-

The resulting crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9) is obtained as a yellow powder.[5][6]

B. Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid (10)

Materials:

-

Crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9)

-

Potassium hydroxide

-

Water

-

Concentrated Hydrochloric acid

Procedure:

-

A suspension of crude Ethyl 5-methoxy-1H-indole-2-carboxylate (9) (~146 g) in 1300 mL of water is prepared in a 2.5 L reactor equipped with mechanical stirring.[5]

-

Potassium hydroxide (56 g, 850 mmol) is added to the suspension.[5]

-

The mixture is heated to reflux for 1 hour, resulting in a clear solution.[5]

-

The solution is then cooled to 0°C.[5]

-

Concentrated aqueous HCl (150 mL) is added, leading to the formation of a heavy white precipitate of 5-Methoxy-1H-indole-2-carboxylic acid (10).[5]

C. Synthesis of this compound

Materials:

-

5-Methoxy-1H-indole-2-carboxylic acid (10)

-

Methanol

-

Sulfuric acid (catalytic amount) or Thionyl chloride

Procedure (Acid-Catalyzed Esterification):

-

5-Methoxy-1H-indole-2-carboxylic acid (10) is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol).

III. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 5-Methoxy-1H-indole-2-carboxylic Acid (10) | C₁₀H₉NO₃ | 191.18 | 199-201 | 75-80 (overall from p-anisidine)[5] |

| Ethyl 5-Methoxy-1H-indole-2-carboxylate (9) | C₁₂H₁₃NO₃ | 219.24 | - | - |

| This compound | C₁₁H₁₁NO₃ | 205.21 | - | - |

IV. Visualizations

A. Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

B. Fischer Indole Synthesis Mechanism

The core of the synthesis is the Fischer indole reaction. The mechanism involves an acid-catalyzed intramolecular cyclization.

Caption: Mechanism of the Fischer Indole Synthesis.

V. Conclusion

The described synthetic route provides a clear and efficient pathway for the preparation of this compound. The use of the Fischer indole synthesis with readily available starting materials makes this a practical approach for laboratory and potential pilot-scale production. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the successful synthesis of this valuable intermediate for applications in drug discovery and development.

References

The Biological Activity of Methyl 5-methoxy-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic functionalization of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Among these, Methyl 5-methoxy-1H-indole-2-carboxylate has emerged as a versatile intermediate and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on anticancer, neuroprotective, and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of the 5-methoxy-1H-indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular targets such as tubulin and the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Several indole derivatives are known to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While specific data for this compound is limited, related 5-methoxyindole derivatives have shown potent tubulin polymerization inhibitory activity.

Quantitative Data: Antiproliferative and Tubulin Inhibition Activity of Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Type | Value | Reference |

| 5-methoxyindole tethered C-5 functionalized isatin (5o) | - | Antiproliferative (IC₅₀) | 1.69 µM | [1] |

| 5-methoxyindole tethered C-5 functionalized isatin (5w) | - | Antiproliferative (IC₅₀) | 1.91 µM | [1] |

| 6-heterocyclyl-1H-indole derivative (1k) | MCF-7 | Tubulin Polymerization (IC₅₀) | 0.58 ± 0.06 µM | [2] |

| 6-methoxy group on indole nucleus derivative (5m) | - | Tubulin Polymerization (IC₅₀) | 0.37 ± 0.07 µM | [2] |

| 2-phenylindole derivative (36) | - | Tubulin Polymerization (IC₅₀) | 1.0–2.0 µM | |

| 2-phenylindole derivative (37) | - | Tubulin Polymerization (IC₅₀) | 1.0–2.0 µM | |

| Indole derivative (3a) | SGC7901 | Antiproliferative (IC₅₀) | 12.3 ± 1.6 nM | [2] |

| Indole derivative (3a) | KB | Antiproliferative (IC₅₀) | 13.5 ± 1.5 nM | [2] |

| Indole derivative (3a) | HT1080 | Antiproliferative (IC₅₀) | 25.1 ± 2.0 nM | [2] |

| Indole-benzimidazole derivative (9) | - | Tubulin Polymerization (IC₅₀) | 1.5 ± 0.56 μM | [2] |

| Indole-benzimidazole derivative (9) | A549 | Antiproliferative (IC₅₀) | 2.4 ± 0.42 μM | [2] |

| Indole-benzimidazole derivative (9) | HepG2 | Antiproliferative (IC₅₀) | 3.8 ± 0.5 μM | [2] |

| Indole-benzimidazole derivative (9) | MCF-7 | Antiproliferative (IC₅₀) | 5.1 ± 0.42 μM | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of a compound on tubulin polymerization in vitro.

-

Reagent Preparation :

-

Reconstitute lyophilized tubulin (e.g., from bovine brain) to a concentration of 3 mg/mL in a general tubulin buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO. Prepare serial dilutions to achieve final assay concentrations.

-

Prepare positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).

-

-

Assay Procedure :

-

Pre-warm a 96-well microplate to 37°C.

-

Add 100 µL of the reconstituted tubulin solution to each well.

-

Add the test compound at various concentrations to the respective wells.

-

Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis :

-

Plot the absorbance at 340 nm against time for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Certain indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant EGFR, a key driver in many cancers.

Quantitative Data: EGFR Inhibition by Indole-2-Carboxamide Derivatives

| Compound | EGFR Type | IC₅₀ (nM) | Reference |

| 5f | EGFRWT | 68 ± 5 | [3] |

| 5g | EGFRWT | 85 ± 6 | [3] |

| Erlotinib (Reference) | EGFRWT | 80 ± 5 | [3] |

| 5f | EGFRT790M | 9.5 ± 2 | [3] |

| 5g | EGFRT790M | 11.9 ± 3 | [3] |

| Osimertinib (Reference) | EGFRT790M | 8 ± 2 | [3] |

Experimental Protocol: EGFR Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against EGFR kinase.

-

Reagent Preparation :

-

Recombinant human EGFR (wild-type or mutant) enzyme.

-

Kinase assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM sodium orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000).

-

Substrate solution (e.g., Poly(Glu,Tyr)4:1).

-

ATP solution containing [γ-³³P]-ATP.

-

Test compound dilutions in 10% DMSO.

-

-

Assay Procedure :

-

In a 96-well plate, combine the assay buffer, ATP solution, and the test compound solution.

-

Add a premixture of the substrate and enzyme solutions to initiate the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity of the incorporated phosphate in a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathway: EGFR and Downstream Akt/mTOR/NF-κB

Caption: Inhibition of the EGFR/Akt/mTOR/NF-κB signaling pathway.[4]

Neuroprotective Activity

Derivatives of 5-methoxy-indole-2-carboxylic acid have shown promise as neuroprotective agents, particularly in models of ischemic stroke and Alzheimer's disease. These compounds are believed to exert their effects through antioxidant mechanisms and by modulating neuronal signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture :

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere for 24 hours.

-

-

Compound Treatment and Oxidative Stress Induction :

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium.

-

Include a control group (cells only), a H₂O₂-only group, and a positive control group (e.g., a known antioxidant).

-

Incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay) :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis :

-

Calculate cell viability as a percentage of the control group.

-

Plot cell viability against compound concentration to determine the protective effect.

-

Antifungal Activity

The 5-methoxyindole scaffold has also been explored for its antifungal properties. While specific data on the methyl ester is not widely available, related indole derivatives have been tested for their minimum inhibitory concentrations (MICs) against various fungal strains.

Quantitative Data: Antifungal Activity of Indole Derivatives

| Fungal Strain | Compound | MIC (µg/mL) | Reference |

| Candida albicans | 6-methoxy-1H-indole-2-carboxylic acid | - | [5] |

| Aspergillus niger | - | - |

Note: Specific MIC values for 6-methoxy-1H-indole-2-carboxylic acid were not provided in the abstract, but the study indicates promising antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation :

-

Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., Sabouraud Dextrose Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution :

-

Prepare serial twofold dilutions of the test compound in the broth in a 96-well microplate.

-

-

Inoculation and Incubation :

-

Add the fungal inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination :

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Logical Relationship: From Core Scaffold to Biological Activity

Caption: Derivatization of the core scaffold to yield diverse biological activities.

This compound serves as a valuable starting point for the development of novel therapeutic agents with a range of biological activities. Its derivatives have shown significant promise as anticancer agents through mechanisms such as tubulin polymerization and EGFR inhibition. Furthermore, the neuroprotective and antifungal potential of this scaffold warrants further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute further studies, ultimately aiming to translate the therapeutic potential of these compounds into clinical applications. Future work should focus on the systematic evaluation of a library of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized potency and pharmacokinetic profiles.

References

- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Activities of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. The strategic placement of the methoxy group at the 5-position of the indole ring, combined with various substitutions at the 2-position carboxylic acid moiety, has yielded derivatives with significant potential in treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key mechanisms of action of these promising derivatives.

Synthesis of 5-methoxy-1H-indole-2-carboxylic Acid and its Derivatives

The core structure, 5-methoxy-1H-indole-2-carboxylic acid, is accessible through several synthetic strategies, with the Fischer indole synthesis being a prominent and widely utilized method. This approach typically involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions to construct the indole ring system.

A common and scalable process for synthesizing the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate, starts from p-anisidine. The synthesis proceeds through a diazonium salt intermediate, which then undergoes a Japp-Klingemann rearrangement followed by a Fischer indole synthesis cyclization. This process is advantageous due to the use of readily available starting materials and generally high yields. The resulting ester can then be hydrolyzed to the carboxylic acid or used directly in the synthesis of other derivatives.

General Synthetic Schemes:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Carboxamide derivatives are typically synthesized by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI) or a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by the addition of a desired amine.[1]

-

Hydrazide and Hydrazone Formation: The methyl or ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding carbohydrazide.[2] This hydrazide can then be condensed with various aldehydes or ketones to generate a diverse library of hydrazone derivatives.[2]

Biological Activities and Quantitative Data

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

A significant area of investigation for these derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Anticancer Activity of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives

| Derivative Class | Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Structural Features |

| 5-Methoxyindole-isatin Hybrid | 5o | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position, N-benzyl group on the isatin |

| 5-Methoxyindole-isatin Hybrid | 5w | ZR-75 (Breast), HT-29 (Colon), A-549 (Lung) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position, N-phenyl group on the isatin |

| Indole-2-carboxamide | 5f | Panc-1 (Pancreatic) | - | Erlotinib | - | N-(4-morpholinophenethyl) carboxamide |

| Indole-2-carboxamide | 5g | Panc-1 (Pancreatic) | - | Erlotinib | - | 5-chloro substitution, 3-(2-methoxyvinyl) group, N-(4-morpholinophenethyl) carboxamide |

Note: Specific IC50 values for compounds 5f and 5g against Panc-1 were not provided in the search results, but they were identified as potent derivatives.

Antiviral Activity

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have also emerged as promising antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV-1 virus.

Table 2: Antiviral Activity of 5-methoxy-1H-indole-2-carboxylic Acid Derivatives

| Derivative Class | Compound ID | Viral Target | Assay | IC50 / EC50 (µM) | Key Structural Features |

| Indole-2-carboxylic Acid | 3 | HIV-1 Integrase | Strand Transfer | - | Core indole-2-carboxylic acid scaffold |

| Indole-2-carboxylic Acid Derivative | 17a | HIV-1 Integrase | Strand Transfer | 0.13 | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) substitution |

| Indole-2-carboxylic Acid Derivative | 20a | HIV-1 Integrase | Strand Transfer | 0.13 | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) substitution |

Neuroprotective Activity

5-methoxy-1H-indole-2-carboxylic acid and its derivatives have shown significant neuroprotective effects. The parent compound is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), a mitochondrial enzyme. Inhibition of DLDH has been linked to neuroprotection against ischemic injury.[2]

Table 3: Neuroprotective Activity of 5-methoxy-1H-indole-2-carboxylic Acid and Derivatives

| Compound | Biological Target/Model | Assay | Activity |

| 5-methoxy-1H-indole-2-carboxylic acid (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Enzymatic Assay | IC50: 700 nM |

| 5-methoxy-1H-indole-2-carboxylic acid (MICA) | Ischemic Stroke Model (Rat) | In vivo | Significant reduction in brain infarction volume at 100 mg/kg |

| N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | H2O2-induced oxidative stress in SH-SY5Y cells | Cell-based neuroprotection assay | Strong neuroprotective effects |

| N'-(2-hydroxy-4-methoxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide | H2O2-induced oxidative stress in SH-SY5Y cells | Cell-based neuroprotection assay | Strong neuroprotective effects |

Antidiabetic Activity

The parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA), has been investigated for its potential as an antidiabetic agent. It is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver. The mechanism is thought to involve the inhibition of pyruvate carboxylase, a key enzyme in this pathway. While MICA itself has shown glucose-lowering abilities, the development and quantitative testing of its derivatives specifically for antidiabetic activity remains a promising area for future research.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of these indole derivatives are a result of their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer: EGFR Signaling Pathway Inhibition

Many of the anticancer indole-2-carboxamides function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by 5-methoxy-1H-indole-2-carboxylic acid derivatives.

Antiviral: HIV-1 Integrase Inhibition

The antiviral activity of these derivatives against HIV-1 is primarily due to the inhibition of the integrase enzyme. The indole-2-carboxylic acid moiety plays a crucial role in chelating the magnesium ions (Mg2+) in the active site of the enzyme, which is essential for its catalytic activity in integrating the viral DNA into the host genome.

Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg2+ ions.

Neuroprotection: DLDH Inhibition and Nrf2 Pathway Activation

The neuroprotective effects of 5-methoxy-1H-indole-2-carboxylic acid are linked to its inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH). This inhibition leads to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like NQO1, thereby reducing oxidative stress and promoting neuronal survival.

Caption: Neuroprotective mechanism via DLDH inhibition and Nrf2 pathway activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative derivative and a key biological assay.

Synthesis of N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide

This protocol describes the synthesis of a carbohydrazide derivative, which can be a precursor for further modifications.

Step 1: Synthesis of Benzyl Hydrazine

-

Dissolve substituted benzyl chloride (1 equivalent) in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for an appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and isolate the benzyl hydrazine product.

Step 2: Amide Coupling

-

Dissolve 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) and the synthesized benzyl hydrazine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, perform an aqueous work-up by washing the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the final N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against EGFR.

1. Reagents and Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)

-

Test compounds (5-methoxy-1H-indole-2-carboxylic acid derivatives)

-

384-well microtiter plates

-

Plate reader capable of fluorescence detection

2. Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 384-well plate, add the EGFR enzyme to each well.

-

Add the serially diluted test compounds to the wells and pre-incubate for 30 minutes at 27°C to allow for enzyme-inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Immediately begin monitoring the increase in fluorescence in real-time using a plate reader (e.g., excitation at 360 nm and emission at 485 nm).

-

Record data at regular intervals for a set period.

3. Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the fluorescence-time curve for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Caption: Experimental workflow for the in vitro EGFR kinase inhibition assay.

Conclusion

The 5-methoxy-1H-indole-2-carboxylic acid scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including promising anticancer, antiviral, and neuroprotective properties. The provided quantitative data, mechanistic insights, and experimental protocols serve as a valuable resource for researchers in the field. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising compounds into clinically effective drugs. The antidiabetic potential of this class of compounds, in particular, warrants further investigation.

References

A Comprehensive Technical Guide to the Neuroprotective Properties of 5-Methoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of 5-methoxy-1H-indole-2-carboxylic acid (MICA), a promising small molecule with therapeutic potential in neurological disorders. This document synthesizes key findings from preclinical studies, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its neuroprotective capabilities.

Core Mechanism of Action: Mitochondrial Modulation and Antioxidant Defense

The primary neuroprotective mechanism of 5-methoxy-1H-indole-2-carboxylic acid revolves around its ability to induce a state of cellular preconditioning and postconditioning, primarily through the modulation of mitochondrial function and the enhancement of endogenous antioxidant systems. A key molecular target is dihydrolipoamide dehydrogenase (DLDH), a mitochondrial enzyme.[1][2][3]

Inhibition of DLDH by MICA triggers a signaling cascade that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of several cytoprotective genes, including NAD(P)H: quinone oxidoreductase 1 (NQO1).[1][4] This amplified antioxidant capacity, coupled with the preservation of mitochondrial function, culminates in the attenuation of oxidative stress and a reduction in apoptotic cell death, thereby conferring neuroprotection.[1][4][5]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for the neuroprotective effect of 5-Methoxy-1H-indole-2-carboxylic acid.

Quantitative Data Summary

The neuroprotective efficacy of MICA has been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Neuroprotective Effects of MICA in a Rat Model of Ischemic Stroke

| Parameter | Control Group | MICA-Treated Group | Percentage Change | Reference |

| Infarct Volume | ||||

| Preconditioning (IP injection) | ~35% | ~15% | ~57% Reduction | [1] |

| Preconditioning (dietary) | ~40% | ~20% | ~50% Reduction | [1][2][3] |

| Postconditioning (IP injection) | Significantly higher | Significantly lower | Reduction in brain infarction | [4][5][6][7] |

| Mitochondrial Function | ||||

| ATP Output | Lower | Increased | Enhancement | [1][2][3] |

| Complex I & IV Activity | Lower | Elevated | Preservation | [4][7] |

| Oxidative Stress Markers | ||||

| H₂O₂ Production | Higher | Decreased | Attenuation | [4][5][7] |

| Protein Carbonylation | Higher | Decreased | Attenuation | [4][7] |

| Lipid Peroxidation | Higher | Decreased | Attenuation | [4][7] |

| Apoptosis | ||||

| Caspase-3 Activity | Higher | Decreased | Reduction | [4][7] |

Table 2: In Vitro Effects of MICA Derivatives on Neuronal Cells

| Assay | Cell Line | Treatment | Key Finding | Reference |

| Neuroprotection | SH-SY5Y | H₂O₂-induced oxidative stress | Derivatives exhibited strong neuroprotection | [8] |

| Antioxidant Activity | Rat brain synaptosomes | 6-OHDA-induced neurotoxicity | Derivatives showed significant neuroprotective effects | [8] |

| MAO-B Inhibition | Hydrazone hybrids showed increased inhibition | [8] | ||

| Amyloid Disaggregation | Neuroblastoma cells | Aβ(25–35) | Marked reduction in fluorescence intensity | [9] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

1. In Vivo Model of Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO)

-

Animal Model: Young adult male Sprague-Dawley rats are typically used.[4]

-

Anesthesia: Anesthesia is induced and maintained with 1–3% isoflurane in 30% oxygen.[4]

-

Occlusion: The left middle cerebral artery (MCA) is occluded using a 4-0 monofilament suture coated with silicon. The suture is introduced via the internal carotid artery.[4]

-

Duration: The occlusion is maintained for 60 minutes.[4]

-

Reperfusion: After 60 minutes, the suture is withdrawn to allow for reperfusion, which typically lasts for 24 hours before tissue collection.[2][3][4]

-

MICA Administration:

Caption: Experimental workflow for the in vivo tMCAO model.

2. Assessment of Brain Infarction

-

Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.[1]

-

Quantification: The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total brain volume.[10]

3. Mitochondrial Isolation and Function Assays

-

Isolation: Mitochondria are isolated from brain tissue homogenates by differential centrifugation.[4]

-

Enzyme Activities:

-

ATP Measurement: ATP levels are quantified using commercially available kits.

4. Oxidative Stress and Apoptosis Assays

-

Hydrogen Peroxide (H₂O₂): Measured to assess reactive oxygen species production.

-

Protein Carbonylation and Lipid Peroxidation: Assayed as markers of oxidative damage.

-

Caspase-3 Activity: Measured as an indicator of apoptosis.

5. In Vitro Neuroprotection Assays

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used.[8][9]

-

Induction of Oxidative Stress: Cells are treated with H₂O₂ to induce oxidative stress and cell death.[8][9]

-

Neuroprotective Assessment: The protective effects of MICA or its derivatives are evaluated by measuring cell viability using assays such as the MTT assay.[9][11]

Derivatives and Future Directions

Research into derivatives of 5-methoxy-1H-indole-2-carboxylic acid has revealed opportunities for developing multi-target therapeutic agents. Arylhydrazone derivatives, for example, have demonstrated not only strong antioxidant and neuroprotective effects but also potent monoamine oxidase B (MAO-B) inhibitory activity.[12] This multi-faceted activity makes them promising candidates for complex neurodegenerative diseases like Alzheimer's and Parkinson's, where multiple pathological pathways are implicated.[12]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MICA and its derivatives, as well as exploring their efficacy in a broader range of neurodegenerative disease models. The favorable safety profile observed in initial studies warrants further investigation into their potential for clinical translation.[12]

References

- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Administration of 5-methoxyindole-2- carboxylic acid that potentially " by J Wu, R Li et al. [researchrepository.wvu.edu]

- 3. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.unthsc.edu [experts.unthsc.edu]

- 7. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Methyl 5-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of the versatile indole scaffold, has emerged as a compound of significant interest in the field of medicinal chemistry. Its unique structural features and inherent biological activities make it a valuable building block and a promising therapeutic agent in its own right. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for researchers and drug development professionals. The indole core is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] The strategic placement of a methoxy group at the 5-position and a methyl carboxylate at the 2-position of the indole ring endows this particular molecule with distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established synthetic routes, with the Fischer indole synthesis and processes involving malonate derivatives being prominent methods.[1][2]

Experimental Protocol: Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

This process describes the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates, which can then be esterified to the methyl ester.

Step 1: Azo Coupling of Diazonium Salt with Malonate Derivative

-

A solution of p-anisidine is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C.

-

The resulting diazonium salt solution is then added to a cooled solution of ethyl 2-methylmalonate in a basic medium (e.g., sodium hydroxide).

-

The reaction mixture is stirred at a low temperature to facilitate the azo coupling reaction.

Step 2: Japp-Klingemann Rearrangement

-

The azo intermediate from Step 1 is subjected to the Japp-Klingemann rearrangement by heating in the presence of a base (e.g., sodium ethoxide in ethanol).

-

This step leads to the formation of a phenylhydrazone derivative.

Step 3: Fischer Indole Synthesis

-

The phenylhydrazone is cyclized under acidic conditions (e.g., using gaseous HCl in ethanol) with heating.[3]

-

This acid-catalyzed cyclization yields the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid.[3]

Step 4: Transesterification (if necessary)

-

If the ethyl ester is obtained, it can be converted to the methyl ester via transesterification by refluxing in methanol with a catalytic amount of acid or base. Alternatively, the carboxylic acid can be directly esterified to the methyl ester using methanol and a suitable acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride followed by methanol.

Below is a generalized workflow for the synthesis:

Biological Activities and Therapeutic Potential

This compound and its parent carboxylic acid have demonstrated a range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Neuroprotective Effects

The parent compound, 5-methoxyindole-2-carboxylic acid (MICA), has shown significant neuroprotective properties in preclinical models of ischemic stroke.[1][4] Administration of MICA has been found to reduce infarct size, decrease oxidative stress, and improve long-term potentiation.[4][5]

Mechanism of Action: Inhibition of Dihydrolipoamide Dehydrogenase and Nrf2 Activation

A key mechanism underlying the neuroprotective effects of MICA is the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][6][7] DLDH is a component of several crucial enzyme complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[7] Inhibition of DLDH by MICA leads to a state of chemical preconditioning, which protects the brain from subsequent ischemic injury.[1][6] This inhibition is also linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[6][7] Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress.[6]

Potential Antidiabetic Activity

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have shown potential in the treatment of diabetes.[5][8] The parent acid, MICA, is a known inhibitor of gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is often dysregulated in diabetes. This inhibitory effect is linked to its action on mitochondrial enzymes.

Antiviral and Anticancer Potential

The indole-2-carboxylate scaffold is a key feature in a number of antiviral and anticancer agents.[8][9] While specific data for this compound is limited, derivatives of indole-2-carboxylates have shown broad-spectrum antiviral activity against viruses such as influenza and Coxsackie B3.[8][10] Furthermore, the indole nucleus is present in numerous anticancer drugs, and derivatives of this scaffold are being actively investigated as potential anticancer agents.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on indole-2-carboxylate derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in the context of antiviral activity, modifications at the 4-position of the indole ring and the nature of the ester group have been shown to influence the antiviral potency.[8] The development of arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid has led to compounds with enhanced neuroprotective and antioxidant properties, highlighting the importance of derivatization at the carboxylate position.

Quantitative Data

| Compound/Derivative | Biological Activity | Assay | IC50/EC50/Other Metric | Reference(s) |

| 5-Methoxyindole-2-carboxylic acid (MICA) | Neuroprotection | In vivo (rat model of ischemic stroke) | Significant reduction in infarct volume | [1][6] |

| 5-Methoxyindole-2-carboxylic acid (MICA) | Enzyme Inhibition | Dihydrolipoamide Dehydrogenase (DLDH) | Reversible inhibitor | [1][7] |

| Indole-2-carboxylate derivatives | Antiviral (Influenza A) | Cytopathic Effect (CPE) Inhibitory Assay | IC50 = 7.53 µmol/L (for compound 14f) | [8] |

| Indole-2-carboxylate derivatives | Antiviral (Cox B3 virus) | Cytopathic Effect (CPE) Inhibitory Assay | High Selectivity Index (SI = 17.1 for compound 8f) | [8] |

Experimental Protocols

Neuroprotective Activity Assessment: H₂O₂-Induced Oxidative Stress Model

This protocol describes a common in vitro method to assess the neuroprotective effects of a compound against oxidative stress.

1. Cell Culture:

-

Culture neuronal cells (e.g., SH-SY5Y or PC12) in appropriate media and conditions.

2. Compound Treatment:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

3. Induction of Oxidative Stress:

-

Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

4. Cell Viability Assay (MTT Assay):

-

After treatment, add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Conclusion

This compound stands as a molecule with considerable promise in medicinal chemistry. Its role as a versatile synthetic intermediate and its inherent biological activities, particularly in the realm of neuroprotection, underscore its importance. The ability of its parent acid to modulate the DLDH-Nrf2 pathway provides a solid mechanistic foundation for its therapeutic potential. Further exploration of this compound and its derivatives, including comprehensive quantitative biological evaluation and detailed mechanistic studies, is warranted to fully unlock its potential in the development of novel drugs for a range of diseases, from neurodegenerative disorders to viral infections and cancer. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Expanding Therapeutic Frontier: A Technical Guide to the Anticancer and Antiproliferative Activity of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in the development of novel anticancer therapeutics.[1][2][3] Its inherent drug-like properties, including favorable bioavailability and metabolic stability, coupled with its structural versatility, make it an attractive framework for designing potent and selective anticancer agents.[1][2] This technical guide provides an in-depth overview of the anticancer and antiproliferative activities of various indole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anticancer Action

Indole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes involved in cancer progression. These include the induction of programmed cell death (apoptosis), disruption of cell division (cell cycle arrest), and interference with critical signaling pathways.[1][2][4]

Induction of Apoptosis

A primary mechanism by which indole derivatives exhibit anticancer activity is the induction of apoptosis. This is often achieved through the modulation of key proteins in the apoptotic cascade. For instance, some derivatives lead to the enhancement of pro-apoptotic proteins like Bax and the cleavage of PARP and caspase-3, ultimately leading to cancer cell death.[1]

Cell Cycle Arrest

Many indole-based compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[1][2] This disruption of the cell division process prevents the uncontrolled growth of tumors.

Inhibition of Tubulin Polymerization

A significant number of anticancer indole derivatives target the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2][3] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several indole-based agents that target the colchicine binding site on tubulin have shown potent antiproliferative activity.[2][3]

Modulation of Signaling Pathways

Indole derivatives have been found to interfere with various signaling pathways that are often dysregulated in cancer. Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some indole derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[5]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been reported to modulate this pathway to exert their anticancer effects.[6]

-

Other Kinase Inhibition: Many indole derivatives act as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and JAK2, which are critical for tumor angiogenesis and proliferation.[3][7] Sunitinib, an FDA-approved indole derivative, is a multi-targeted tyrosine kinase inhibitor.[3][8]

Quantitative Antiproliferative and Anticancer Activity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various indole derivatives against a range of human cancer cell lines.

| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Mukonal | SK-BR-3 (Breast) | 7.5 | [1] |

| Mukonal | MDA-MB-231 (Breast) | 7.5 | [1] |

| 2-carbomethoxy-3-arylindole (R=OMe, R1=CF3) | CEM (Leukemia) | 0.20 | [1] |

| 2-carbomethoxy-3-arylindole (R=OMe, R1=CF3) | RS4;11 (Leukemia) | 0.30 | [1] |

| Indole-thiophene derivative | HT29 (Colon) | Nanomolar range | [2] |

| Indole-thiophene derivative | HepG2 (Liver) | Nanomolar range | [2] |

| Indole-thiophene derivative | HCT116 (Colon) | Nanomolar range | [2] |

| Benzimidazole-indole derivative | Multiple cancer cell lines | 0.05 (average) | [2] |

| Chalcone-indole derivative | Multiple cancer cell lines | 0.22 - 1.80 | [2] |

| Quinoline-indole derivative | Multiple cancer cell lines | 0.002 - 0.011 | [2] |

| PZ-9 (Thiazolidinedione derivative) | MCF-7 (Breast) | 29.44 | [9] |

| PZ-11 (Thiazolidinedione derivative) | MCF-7 (Breast) | 17.35 | [9] |

| Flavopereirine | SW480 (Colorectal) | 15.33 | [1] |

| Flavopereirine | SW620 (Colorectal) | 10.52 | [1] |

| Flavopereirine | DLD1 (Colorectal) | 10.76 | [1] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | [1] |

| Flavopereirine | HT29 (Colorectal) | 9.58 | [1] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 | [1] |

| Indole alkaloid | HepG2 (Liver) | 3.5 | [1] |

| Indole alkaloid | Hep3B (Liver) | 5.87 | [1] |

| Indole-aryl amide derivative 4 | HT29 (Colon) | 0.96 | [10] |

| Indole-aryl amide derivative 4 | HeLa (Cervical) | 1.87 | [10] |

| Indole-aryl amide derivative 4 | MCF7 (Breast) | 0.84 | [10] |

| Indole-aryl amide derivative 5 | HT29 (Colon) | 2.61 | [10] |

| Indole-aryl amide derivative 5 | PC3 (Prostate) | 0.39 | [10] |

| Indole-aryl amide derivative 5 | Jurkat J6 (Leukemia) | 0.37 | [10] |

| Indole-curcumin derivative (methoxy-substituted) | Hep-2 (Laryngeal) | 12 | [8] |

| Indole-curcumin derivative (methoxy-substituted) | A549 (Lung) | 15 | [8] |

| Indole-curcumin derivative (methoxy-substituted) | HeLa (Cervical) | 4 | [8] |

| Indole derivative 43 (LSD1 inhibitor) | A549 (Lung) | 0.74 | [8] |

| 5f (Sulfonohydrazide derivative) | MCF-7 (Breast) | 13.2 | [11] |

| 5f (Sulfonohydrazide derivative) | MDA-MB-468 (Breast) | 8.2 | [11] |

Experimental Protocols

The evaluation of the anticancer and antiproliferative activity of indole derivatives involves a series of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the indole derivative for a specified time.

-

Cell Harvesting: Harvest the cells and wash them once with cold PBS and once with 1X Binding Buffer.[15]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15] Add 5 µL of fluorochrome-conjugated Annexin V and 10 µL of PI solution to 100 µL of the cell suspension.[16]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze the cells by flow cytometry immediately.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the indole derivative, then harvest and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes on ice or store at -20°C.[19]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that PI only binds to DNA.[17][18]

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[18][19]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale.[19] Use a doublet discrimination gate to exclude cell aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways affected by indole derivatives and a typical experimental workflow for their evaluation.

Caption: General experimental workflow for evaluating anticancer indole derivatives.

Caption: Simplified intrinsic apoptosis pathway induced by indole derivatives.

Caption: G2/M phase cell cycle arrest induced by indole derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Conclusion

Indole derivatives represent a highly promising and continually expanding class of compounds in the field of oncology.[1] Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, underscore their therapeutic potential.[1][2][4] The extensive research and the growing body of quantitative data on their efficacy against various cancer types provide a solid foundation for the future design and development of novel, highly potent, and selective indole-based anticancer drugs.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the current landscape and the experimental approaches to further explore this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

literature review of methoxy-activated indole synthesis and reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active natural products and pharmaceuticals. The introduction of methoxy substituents onto the indole ring significantly influences its electronic properties, enhancing its reactivity and providing a powerful tool for diversifying its chemical behavior. This technical guide provides a comprehensive overview of the synthesis and reactivity of methoxy-activated indoles, with a focus on key experimental methodologies, quantitative data, and mechanistic pathways to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Methoxy-substituted indoles are not only prevalent in nature but have also become a strategic element in synthetic chemistry to modulate the regiochemical outcomes of various reactions.[1][2][3]

Synthesis of Methoxy-Activated Indoles

The construction of the methoxy-activated indole core can be achieved through various established and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Indole Syntheses

Several classical named reactions remain the cornerstone for the synthesis of methoxy-activated indoles, primarily utilizing methoxy-substituted anilines or phenylhydrazines as key starting materials.

-

Fischer Indole Synthesis: This is one of the most common methods, involving the reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and aromatization. The position of the methoxy group on the phenylhydrazine dictates its location on the final indole ring. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can lead to the formation of both the expected 7-methoxyindole and an abnormal 6-chloroindole product, depending on the reaction conditions.[4]

-

Bischler-Möhlau Indole Synthesis: This method involves the reaction of a methoxy-substituted aniline with an α-halo-ketone. While less common than the Fischer synthesis, it provides a viable route to certain substitution patterns.

-

Hemetsberger Indole Synthesis: This synthesis utilizes the thermal decomposition of an α-azido-cinnamic ester derived from a methoxy-substituted benzaldehyde.

Modern Synthetic Methods

More contemporary approaches, often employing transition-metal catalysis, have expanded the toolkit for synthesizing highly functionalized methoxy-indoles.

-

Larock Indole Synthesis: This palladium-catalyzed heteroannulation of a methoxy-substituted o-iodoaniline with a disubstituted alkyne is a powerful method for constructing indoles with specific substitution patterns.[5] The regioselectivity of this reaction can be controlled by using a bulky silyl-substituted internal alkyne.[5] This method has been successfully employed in the synthesis of complex natural products like mitragynine and 9-methoxygeissoschizol.[5]

-

Reductive Cyclization: Methoxy-substituted o-nitrostyrenes or related precursors can undergo reductive cyclization to form the indole ring. For example, 6-methoxyindole can be prepared from 4-methoxy-2-nitroaniline via a Meerwein arylation followed by reductive cyclization.

-

Base-Mediated Synthesis from 2-Nitrostyrenes: N-hydroxy- and N-alkoxyindoles can be prepared through a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates.[6]

Below is a generalized workflow for the Fischer Indole Synthesis.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Reactivity of Methoxy-Activated Indoles

The presence of electron-donating methoxy groups significantly activates the indole nucleus towards electrophilic substitution and influences the regioselectivity of various reactions.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich, and electrophilic attack typically occurs at the C3 position. However, methoxy substituents can alter this reactivity pattern.

-

Influence of Methoxy Position:

-

A 5-methoxy group strongly activates the ring, but substitution generally remains at the C3 position. However, it can also show an unexpectedly high percentage of direct substitution at the C2-position in certain cyclization reactions.[7]

-

A 6-methoxy group activates the nucleus to an extent that direct substitution at the C7 position can become a competitive process with substitution at the C3 position.[8] In some cases, cyclization reactions can proceed through both direct attack at the C2-position and a spiroindolenine intermediate from initial C3-attack.[9]

-

4,6-Dimethoxyindoles can undergo substitution at both the C3 and C7 positions.[1]

-

5,7-Dimethoxyindoles can react at both the C3 and C4 positions, with the C4 position being activated by both methoxy groups.[1]

-

The general mechanism for electrophilic substitution on a methoxy-activated indole is depicted below.

Caption: General mechanism of electrophilic aromatic substitution on a methoxy-activated indole.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has opened new avenues for the functionalization of methoxy-activated indoles, enabling reactions that are otherwise difficult to achieve.

-

Cross-Coupling Reactions: Methoxy-indoles can be functionalized via various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, particularly after halogenation of the indole nucleus.[10] These reactions are instrumental in the synthesis of bis-indole compounds.

-

C-H Activation: Direct C-H activation and functionalization of the indole core is a powerful strategy. For example, palladium-catalyzed C-H/C-H coupling of a methoxy-indole with other heterocycles has been used in the synthesis of marine alkaloids like Dragmacidin D.[11]

-

Mechanochemical Reactions: Mechanochemical methods in combination with transition-metal catalysis, such as Rh(III)- and Au(I)-catalyzed C-H alkynylations, offer solvent-free and efficient routes to 2- and 3-alkynylated indoles.[12]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and reactivity of methoxy-activated indoles.

Table 1: Synthesis of Methoxy-Activated Indoles - Selected Examples

| Starting Material(s) | Method | Product | Yield (%) | Reference |

| Boc protected 2-iodo-3-methoxyaniline, TMS alkyne | Larock Heteroannulation | Na-Boc protected 4-methoxyindole | 80 | [5] |

| 4-methoxy-2-nitroaniline | Meerwein arylation, Reductive cyclization | 6-Methoxyindole | ~40 | |

| 1-Methoxyindole, Chloroacetyl chloride | Acylation | 3-Chloroacetyl-1-methoxyindole | 80 | [13] |

| Nitrosoarenes, Alkynes, K2CO3/(CH3)2SO4 | Alkylative Cycloaddition | N-Methoxyindoles | Moderate to Excellent | [14] |

Table 2: Regioselectivity in Electrophilic Substitution of Methoxyindoles

| Indole Derivative | Reaction | Product(s) | Ratio/Comment | Reference |

| 4-(5-methoxyindol-3-yl)butanol | BF3-catalyzed cyclization | 6-Methoxytetrahydrocarbazole | 83.5% via C3-attack/rearrangement, 16.5% via direct C2-attack | [7] |

| 4-(6-methoxy-indol-3-yl)butanol | BF3-catalyzed cyclization | 7-Methoxytetrahydrocarbazole | Major route via C3-attack/rearrangement, minor route via direct C2-attack | [9] |

| 6-Methoxyindole derivative | Cyclization | 2-substituted vs. 3-substituted intermediate pathway | ~25% direct 2-substitution, ~75% indirect route via spiroindolenine | [8] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key transformations.

Protocol 1: Larock Heteroannulation for the Synthesis of a 4-Methoxyindole Derivative[5]

-

Materials: Boc protected 2-iodo-3-methoxyaniline, TMS alkyne, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., K2CO3), Solvent (e.g., DMF).

-

Procedure:

-

To a solution of Boc protected 2-iodo-3-methoxyaniline and the TMS alkyne in DMF, add the palladium catalyst, ligand, and base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Na-Boc protected 4-methoxyindole derivative.

-

Protocol 2: Vilsmeier-Haack Formylation of a Methoxy-Activated Indole[11]

-

Materials: Methoxy-activated indole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Sodium hydroxide solution.

-

Procedure:

-